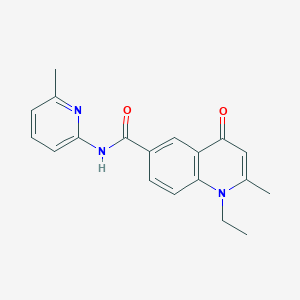

1-ethyl-2-methyl-N-(6-methyl-2-pyridinyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinolone derivatives typically involves the modification of the quinolone nucleus with various substituents to enhance antibacterial activity and reduce toxicity. One such example is the synthesis of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, where the introduction of cyclopropyl groups at the N1 position has demonstrated enhanced activity (Domagala et al., 1988). Similarly, the preparation of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids involves the Gould-Jacobs quinoline synthesis, showcasing the diversity in synthetic routes for quinolone derivatives (Carabateas et al., 1984).

Molecular Structure Analysis

Quinolone compounds exhibit a wide range of molecular structures due to the variability in their substituents. The core structure typically consists of a bicyclic system with a carbonyl group at the 4-position and a carboxyl group at the 3-position. Variations in the substituents attached to the quinoline nucleus can significantly affect the molecular conformation, influencing the biological activity and pharmacokinetic properties of these compounds.

Chemical Reactions and Properties

Quinolones undergo various chemical reactions, including the formation of complexes with metal ions, which can influence their antibacterial activity. For instance, the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides involves the formation of coordinate bonds with metal ions, suggesting a potential for targeted delivery of therapeutic agents (Yang et al., 2017).

Physical Properties Analysis

The physical properties of quinolones, such as solubility, melting point, and crystalline form, can vary widely depending on the specific substituents and their arrangements. Polymorphic modifications of quinolone derivatives can lead to differences in their physical properties and, consequently, their bioavailability and efficacy (Shishkina et al., 2018).

Propriétés

IUPAC Name |

1-ethyl-2-methyl-N-(6-methylpyridin-2-yl)-4-oxoquinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-4-22-13(3)10-17(23)15-11-14(8-9-16(15)22)19(24)21-18-7-5-6-12(2)20-18/h5-11H,4H2,1-3H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKWBSJMGILEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5010086.png)

![4-[2-(3,5-dimethyl-2,6-dioxocyclohexylidene)-2-(1-pyrrolidinyl)ethyl]-2,6-piperidinedione](/img/structure/B5010090.png)

![1-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5010121.png)

![ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B5010131.png)

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B5010140.png)

![[1-(2-chloro-4-fluorobenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5010148.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5010167.png)

![2-{[(4-{[2-(diethylamino)ethoxy]carbonyl}phenyl)amino]carbonyl}benzoic acid](/img/structure/B5010174.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5010182.png)

![2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)

![ethyl 3-(3-chlorobenzyl)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5010196.png)